CMP-9-fluoresceinyl-NeuAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMP-9-fluoresceinyl-NeuAc is a modified nucleotide that has been shown to be a suitable donor substrate for sialyltransferase, which belongs to the glycosyltransferase family 29 . It has a molecular formula of C41H43N6O20PS and a molecular weight of 1002.85 .
Synthesis Analysis
The synthesis of CMP-9-fluoresceinyl-NeuAc involves the reaction of a 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid or 5-aminoacylamido-3,5-didesoxy-β-D-glycero-D-galactonoulosonic acid with cytidine phosphate in the presence of a CMP-NeuAc synthetase . The enzyme requires CTP as a cytidylyl donor for cytidylylation of NeuAc .Molecular Structure Analysis
The molecular structure of CMP-9-fluoresceinyl-NeuAc includes a fluoresceinyl residue located at position C5 or C9 of the sialic acid moiety . Despite the space-filling substituent at C-9, the fluorescent NeuAc analogue can be activated to the corresponding CMP-glycoside .Chemical Reactions Analysis
CMP-9-fluoresceinyl-NeuAc can be used as a donor substrate in enzymatic reactions involving sialyltransferases . Different sialyltransferases accept a variety of CMP-activated sialic acid analogues as donor substrates .Physical And Chemical Properties Analysis
CMP-9-fluoresceinyl-NeuAc has a predicted density of 1.90±0.1 g/cm3 and a predicted pKa of 1.30±0.50 . It is a powder that can be dissolved in solvents such as chloroform, dichloromethane, and DMSO .Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on the use of CMP-9-fluoresceinyl-NeuAc and other sialic acid analogues to study the specificity of the CMP-sialic acid carrier and the glycoconjugate sialylation in permeabilized cells . Additionally, it would be important to test different iron-containing molecules for their ability to convert Neu5Ac to Neu5Gc in the presence of high levels of reactive oxygen species .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of CMP-9-fluoresceinyl-NeuAc can be achieved by first synthesizing CMP-NeuAc and then conjugating it with 9-fluoresceinyl-NHS. The synthesis of CMP-NeuAc can be accomplished by enzymatic synthesis using CMP and NeuAc as substrates.", "Starting Materials": [ "CMP", "NeuAc", "UDP-galactose", "UDP-glucose", "UDP-N-acetylglucosamine", "9-fluoresceinyl-NHS", "EDC", "DMAP", "DMSO", "TEA", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of CMP-NeuAc:", "1. Mix CMP, NeuAc, UDP-galactose, UDP-glucose, UDP-N-acetylglucosamine, and the enzyme CMP-NeuAc synthase in a buffer solution.", "2. Incubate the reaction mixture at an appropriate temperature and pH for the enzyme activity to occur.", "3. Purify the product using ion exchange chromatography to obtain CMP-NeuAc.", "Conjugation of CMP-NeuAc with 9-fluoresceinyl-NHS:", "1. Dissolve CMP-NeuAc and 9-fluoresceinyl-NHS in DMSO.", "2. Add EDC and DMAP to the reaction mixture and stir for a few minutes.", "3. Add TEA to adjust the pH of the reaction mixture.", "4. Incubate the reaction mixture at room temperature for several hours.", "5. Purify the product using HPLC to obtain CMP-9-fluoresceinyl-NeuAc." ] } | |
Numéro CAS |
118720-35-7 |
Nom du produit |
CMP-9-fluoresceinyl-NeuAc |
Formule moléculaire |
C41H43N6O20PS |
Poids moléculaire |
1002.851 |
Nom IUPAC |
5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3/',6/'-dihydroxy-3-oxospiro[2-benzofuran-1,9/'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24?,25-,28?,30?,31?,32?,33?,34?,35?,40?/m1/s1 |
Clé InChI |
YWMCZPHJBGZHCE-JOMSTNDUSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Synonymes |
N-Acetyl-9-deoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)amino]thioxomethyl]amino]-2-(hydrogen 5’-cytidylate) β-Neuraminic Acid; 5-(Acetylamino)-3,5,9-trideoxy-9-[[[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.